REACTION_SMILES
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[CH2:33]([Cl:34])[Cl:35].[CH3:26][C:27](=[O:28])[O:29][C:30](=[O:31])[CH3:32].[OH:1][CH2:2][CH:3]([CH3:4])[n:5]1[c:6](=[O:19])[c:7]2[cH:8][cH:9][c:10]([CH3:18])[c:11]([N+:15](=[O:16])[O-:17])[c:12]2[cH:13][cH:14]1.[cH:20]1[cH:21][cH:22][n:23][cH:24][cH:25]1>>[O:1]([CH2:2][CH:3]([CH3:4])[n:5]1[c:6](=[O:19])[c:7]2[cH:8][cH:9][c:10]([CH3:18])[c:11]([N+:15](=[O:16])[O-:17])[c:12]2[cH:13][cH:14]1)[C:27]([CH3:26])=[O:28]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Cc1ccc2c(=O)n(C(C)CO)ccc2c1[N+](=O)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc2c(=O)n(C(C)CO)ccc2c1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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CC(=O)OCC(C)n1ccc2c([N+](=O)[O-])c(C)ccc2c1=O
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Type
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product
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Smiles
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CC(=O)OCC(C)n1ccc2c([N+](=O)[O-])c(C)ccc2c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |